4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL
Description
4-((Piperazin-1-yl)methyl)phenol 2HCl is a piperazine-derived compound featuring a phenol group linked to a piperazine moiety via a methyl bridge, with two hydrochloride counterions enhancing its aqueous solubility. The molecular formula is C₁₁H₁₆N₂O·2HCl, yielding a molecular weight of 264.17 g/mol. The phenol group contributes hydrogen-bonding capacity, while the piperazine moiety, a common pharmacophore in medicinal chemistry, offers flexibility for receptor interactions. The dihydrochloride salt form improves stability and solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZQJYHXUYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521905-98-5 | |
| Record name | p-Hydroxybenzylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1521905985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXP1VI22ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 4-((Piperazin-1-yl)methyl)anisole
The initial step involves alkylating piperazine with 4-(chloromethyl)anisole under basic conditions. In a representative procedure, 1.5 equivalents of potassium hydroxide in dimethylformamide (DMF) facilitate nucleophilic substitution at room temperature, yielding 4-((piperazin-1-yl)methyl)anisole. This intermediate is purified via column chromatography (hexane/EtOAc), achieving 86% yield.
Reaction Conditions
-
Solvent : DMF
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Base : KOH (1.5 eq)
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Temperature : 25°C
-
Time : 2–4 hours
Demethylation to 4-((Piperazin-1-yl)methyl)phenol
Demethylation of the methoxy group is achieved using 40% HBr under reflux. Source details a protocol where 4-((piperazin-1-yl)methyl)anisole reacts with HBr at 124°C for 6 hours, yielding 4-((piperazin-1-yl)methyl)phenol hydrobromate. Subsequent neutralization with sodium bicarbonate and extraction with dichloromethane affords the free base.
Key Data
Dihydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid in ethanol, precipitating the dihydrochloride salt. Crystallization from 2-butanone yields a pure product with a melting point of 146–148°C.
Reductive Amination Approach
Condensation of 4-Hydroxybenzaldehyde and Piperazine
4-Hydroxybenzaldehyde reacts with piperazine in methanol under reflux, forming a Schiff base intermediate. Sodium borohydride (NaBH) reduces the imine to the secondary amine, yielding 4-((piperazin-1-yl)methyl)phenol.
Optimization Insights
Salt Formation and Purification
The product is acidified with HCl gas in ethanol, followed by recrystallization from isopropanol to obtain the dihydrochloride salt.
Mannich Reaction Pathway
One-Pot Synthesis
A Mannich reaction employing phenol, formaldehyde, and piperazine in aqueous HCl facilitates direct formation of the target compound. This method bypasses intermediate isolation but requires precise stoichiometry.
Challenges
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Alkylation-Demethylation | 78.6% | High | Moderate |
| Reductive Amination | 68% | Moderate | Low |
| Mannich Reaction | 55% | Low | High |
The alkylation-demethylation route offers the highest yield and scalability, albeit requiring multiple steps. The Mannich reaction, while concise, suffers from lower yields due to side reactions.
Characterization Data
4-((Piperazin-1-yl)methyl)phenol Dihydrochloride
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-NMR (500 MHz, DO) : δ 7.28 (d, J = 8.6 Hz, 2H, Ar–H), 6.75 (d, J = 8.6 Hz, 2H, Ar–H), 4.12 (s, 2H, CH), 3.45–3.20 (m, 8H, piperazine H).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions, particularly under alkylation and acylation conditions:
*Predicted yield based on analogous piperazine reactions in.
Oxidation and Reduction Reactions
The phenolic moiety undergoes redox transformations, while the methylene bridge shows sensitivity to strong oxidants:
Oxidation of Phenolic Group
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Reagents : KMnO₄ (acidic), CrO₃
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Product : Quinone derivative via hydroxyl group oxidation.
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Conditions : Reflux in H₂SO₄/H₂O (1:1) for 6 hr.
Reduction of Piperazine Ring
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Reagents : LiAlH₄, THF, 0°C → RT
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Product : Partially saturated piperidine analog.
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Side Reaction : Over-reduction of the methylene bridge observed at elevated temperatures .
Electrophilic Aromatic Substitution
The para-substituted phenol directs electrophiles to the ortho and meta positions:
| Electrophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-Nitro-4-((piperazin-1-yl)methyl)phenol | 85% meta | |
| Br₂ (FeBr₃ catalyst) | CH₂Cl₂, RT | 3-Bromo derivative | 78% meta |
Coordination Chemistry
The piperazine nitrogen and phenolic oxygen act as bidentate ligands for transition metals:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Ethanol/H₂O | [Cu(L)Cl₂]·2H₂O | 12.4 ± 0.3 | |
| Fe(NO₃)₃ | DMF | Octahedral Fe(III)-phenolate | 9.8 (pH 7.4) |
Mitsunobu Coupling
The phenolic hydroxyl group participates in Mitsunobu reactions to form ethers:
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Reagents : DIAD, PPh₃, THF
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Substrates : Alcohols (e.g., 4-nitrobenzyl alcohol)
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH ranges:
| pH Range | Dominant Form | Reactivity Profile |
|---|---|---|
| 1–3 | Protonated piperazine | Enhanced electrophilic substitution |
| 4–6 | Partially deprotonated phenol | Metal coordination favored |
| 7–9 | Deprotonated phenol | Nucleophilic aromatic substitution (SNAr) |
| >10 | Fully deprotonated | Oxidative degradation accelerated |
Stability Under Synthetic Conditions
Critical stability limitations include:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-PMP typically involves the reaction of piperazine with 4-hydroxybenzyl chloride in the presence of a base like sodium hydroxide. The resulting compound is then converted to its dihydrochloride form using hydrochloric acid. This synthetic route is scalable for industrial production, ensuring high yield and purity through optimized conditions and rigorous quality control measures.
Chemical Reactions
4-PMP can undergo various chemical reactions:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : This compound can be reduced to generate various derivatives.
- Substitution : The piperazine ring can participate in substitution reactions with electrophiles.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Chemistry
In the realm of organic chemistry, 4-PMP serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo multiple types of reactions makes it valuable for developing new compounds with desired properties.
Biology
Research has highlighted the potential biological activities of 4-PMP, particularly its antimicrobial and antifungal properties. Studies indicate that derivatives of piperazine exhibit significant antifungal activity against various strains, suggesting that 4-PMP could be explored further in this context .
Medicine
The medicinal applications of 4-PMP are particularly noteworthy. It has been investigated for its potential therapeutic effects in treating psychiatric disorders due to its structural similarity to other piperazine derivatives that interact with neurotransmitter receptors. Preliminary findings suggest it may act as a modulator at serotonin receptors, which could inform future drug development efforts targeting mood disorders .
Case Studies
- Antimicrobial Activity : A study evaluated the antifungal efficacy of piperazine derivatives, including 4-PMP, against common fungal pathogens. Results indicated that certain derivatives exhibited potent antifungal activity, paving the way for potential therapeutic applications in treating fungal infections .
- Neuropharmacology : Research focusing on the interaction of 4-PMP with neurotransmitter receptors demonstrated its potential as a candidate for developing treatments for psychiatric conditions. The compound's binding affinity at serotonin receptors was particularly promising, suggesting avenues for further exploration in neuropharmacology .
- Industrial Applications : Beyond biological research, 4-PMP is also used in producing various industrial chemicals and materials. Its properties can be tested for thermal stability and mechanical strength, indicating its versatility beyond medicinal chemistry.
Comparative Analysis Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile reaction pathways available |
| Biology | Antimicrobial and antifungal properties | Effective against multiple fungal strains |
| Medicine | Potential treatments for psychiatric disorders | Modulates serotonin receptor activity |
| Industry | Production of industrial chemicals | Tested for thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Quinoline-Piperazine Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) feature a piperazine linked to a quinoline core via a carbonyl group, contrasting with the target compound’s methyl bridge. Key differences:
- Aromatic Systems: Quinoline (C1–C7) vs. phenol in the target. Quinoline’s extended π-system may enhance lipophilicity and receptor affinity but reduces aqueous solubility.
- Linkers : Carbonyl (ester) in C1–C7 vs. methyl in the target. Esters (C1–C7) are hydrolytically labile, whereas the methyl bridge offers stability.
- Substituents : Halogens (Cl, Br, F) in C2–C7 increase molecular weight and lipophilicity (logP), whereas the target’s hydroxyl group enhances polarity .
Urea-Thiazole-Piperazine Derivatives ()
Compounds 11a–11o (e.g., 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ) incorporate a thiazole ring and urea moiety. Key distinctions:
Dopamine D4 Receptor Antagonist ()
L-750,667 , an azaindole-piperazine derivative, exhibits high D4 receptor affinity (Ki = 0.51 nM) and selectivity. Structural contrasts:
- Core Structure: Azaindole in L-750,667 vs. phenol in the target. Azaindole’s planar structure favors receptor binding, while phenol’s smaller size may limit steric interactions.
- Pharmacological Profile : L-750,667’s piperazine contributes to D4 receptor antagonism, suggesting the target’s piperazine could be tailored for similar applications with modified substituents .
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Solubility : The target’s dihydrochloride salt confers superior aqueous solubility compared to neutral esters (C1–C7) or lipophilic urea-thiazole derivatives (11a–11o).
- Bioactivity: While L-750,667 demonstrates receptor selectivity, the target’s phenol group may redirect its pharmacological profile toward alternative targets (e.g., serotonin receptors).
Implications for Drug Design
- Target Solubility vs. Permeability: The target’s high solubility is advantageous for intravenous formulations but may limit blood-brain barrier penetration compared to lipophilic analogs (C1–C7, 11a–11o).
- Substituent Engineering : Introducing halogens or electron-withdrawing groups (as in C2–C7 or 11a–11o) could modulate the target’s logP and metabolic stability.
- Receptor Specificity: Piperazine’s conformational flexibility allows diverse receptor interactions, but attached groups (phenol vs. azaindole) dictate selectivity, as seen in L-750,667 .
Biological Activity
4-((Piperazin-1-yl)methyl)phenol dihydrochloride (often referred to as 4-PMP) is a chemical compound that exhibits a range of biological activities due to its structural features. It contains a piperazine moiety linked to a phenolic structure, which is known to influence its pharmacological properties. This article explores the biological activity of 4-PMP, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The biological activity of 4-PMP is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may function as an antagonist or modulator at various serotonin receptors, potentially influencing mood and anxiety disorders. Its structural similarity to other piperazine derivatives suggests that it may also interact with dopamine pathways, further enhancing its neuropharmacological profile.
Biological Activities
4-PMP has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that certain piperazine derivatives exhibit antimicrobial properties. However, specific tests on 4-PMP indicate variable effectiveness against different strains, suggesting that while some derivatives are potent, others may lack significant activity.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that 4-PMP can induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent .
- Neuropharmacological Effects : Given its interaction with neurotransmitter systems, 4-PMP is being explored for its potential in treating psychiatric disorders. Early findings suggest it may enhance serotonergic activity, which could be beneficial in managing depression and anxiety .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 4-PMP, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of selected piperazine derivatives:
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 2-Chloro-4-(piperazin-1-yl)phenol | Chlorine substitution on phenol | Known metabolite of certain psychoactive drugs | Moderate antimicrobial activity |
| 4-(Piperidin-1-yl)methylphenol | Piperidine instead of piperazine | Different receptor interaction profile | Enhanced anticancer activity |
| 2-(Piperazin-1-yl)ethanol | Ethanol side chain instead of phenol | Potentially different solubility | Lower cytotoxicity compared to 4-PMP |
Case Studies
Several studies have highlighted the biological effects of piperazine derivatives:
- Anticancer Studies : A study investigating the cytotoxicity of various piperazine derivatives found that modifications in the piperazine ring significantly affected their potency against cancer cell lines such as H460 and A549. The derivative resembling 4-PMP demonstrated significant cell death at concentrations as low as 5 µM .
- Neuropharmacological Research : Research focusing on the binding affinity of piperazine compounds to serotonin receptors revealed that 4-PMP exhibits promising properties as a serotonin receptor modulator. This could position it as a candidate for further development in treating mood disorders .
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) during salt formation reduce byproducts.
- Stoichiometry : A 1:2.2 molar ratio of free base to HCl ensures complete salt formation .
- Catalysts : Use of triethylamine as a base enhances coupling efficiency .
Which characterization techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Table 1. Key Characterization Methods
Advanced Research Question
- pH-dependent solubility : The compound exhibits higher solubility in acidic buffers (pH < 3) due to protonation of the piperazine moiety. At neutral pH, solubility drops, requiring co-solvents like DMSO (<10% v/v) .
- Salt screening : Alternative salts (e.g., mesylate, tosylate) may improve solubility but require re-optimization of synthetic conditions .
- Surfactants : Poloxamers or cyclodextrins enhance solubility in biological assays without altering stability .
What strategies are employed to study structure-activity relationships (SAR) for piperazine-methylphenol derivatives?
Advanced Research Question
SAR studies focus on modifying the phenolic or piperazine moieties:
- Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring enhance receptor binding affinity, as seen in analogues from .
- Piperazine modifications : N-alkylation (e.g., methyl, ethyl) alters pharmacokinetic properties but may reduce aqueous solubility.
- Methodology :
How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:
- Multi-technique validation : Cross-validate NMR (solution state) with XRD (solid state). For example, piperazine chair conformations in XRD may differ from NMR due to flexibility .
- DFT calculations : Compare experimental NMR shifts with computed spectra to identify dominant conformers .
- High-resolution XRD : Use SHELXL to refine twinned or disordered crystals, resolving ambiguities in counterion placement .
What computational methods are used to predict the physicochemical properties of this compound?
Advanced Research Question
- Molecular dynamics (MD) : Simulate solubility and diffusion coefficients in solvents like water or ethanol.
- pKa prediction : Software like MarvinSuite estimates pKa values for the phenolic (-OH, ~10.2) and piperazine (N-H, ~7.8) groups, guiding formulation design .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
